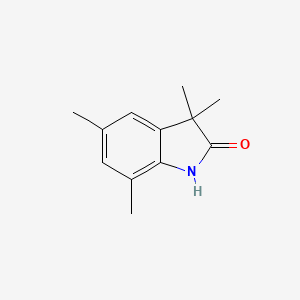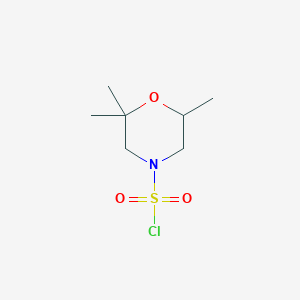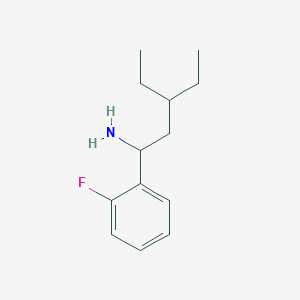
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine is a synthetic compound that belongs to the class of cathinones Cathinones are a group of psychoactive substances that are structurally similar to amphetamines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluorobenzaldehyde and 3-ethylpentan-1-amine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst to form an intermediate compound.
Reduction: The intermediate compound is then subjected to a reduction reaction using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:
Catalytic Hydrogenation: This method involves the use of a metal catalyst, such as palladium or platinum, to facilitate the hydrogenation of the intermediate compound.
Crystallization: The final product is purified through crystallization, which involves dissolving the compound in a suitable solvent and allowing it to crystallize out of the solution.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of cathinones in various samples.
Biology: It is studied for its effects on biological systems, including its interaction with neurotransmitter receptors and its potential as a research tool in neuropharmacology.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and as a stimulant.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other chemical compounds.
Wirkmechanismus
The mechanism of action of 3-Ethyl-1-(2-fluorophenyl)pentan-1-amine involves its interaction with neurotransmitter systems in the brain. The compound acts as a stimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and increased neuronal activity. The molecular targets and pathways involved include:
Dopamine Transporter (DAT): The compound inhibits the reuptake of dopamine, leading to increased dopamine levels in the synaptic cleft.
Norepinephrine Transporter (NET): It also inhibits the reuptake of norepinephrine, resulting in elevated norepinephrine levels.
Serotonin Transporter (SERT): The compound affects serotonin levels by inhibiting its reuptake.
Vergleich Mit ähnlichen Verbindungen
3-Ethyl-1-(2-fluorophenyl)pentan-1-amine can be compared with other similar compounds, such as:
Methcathinone: Similar in structure but lacks the fluorophenyl group.
Mephedrone: Contains a methyl group instead of an ethyl group.
Ethylone: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
The presence of the 2-fluorophenyl group in this compound imparts unique properties to the compound, such as increased lipophilicity and altered interaction with neurotransmitter transporters, making it distinct from other cathinones.
Eigenschaften
Molekularformel |
C13H20FN |
|---|---|
Molekulargewicht |
209.30 g/mol |
IUPAC-Name |
3-ethyl-1-(2-fluorophenyl)pentan-1-amine |
InChI |
InChI=1S/C13H20FN/c1-3-10(4-2)9-13(15)11-7-5-6-8-12(11)14/h5-8,10,13H,3-4,9,15H2,1-2H3 |
InChI-Schlüssel |
VKCKPOQYFWWNGC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)CC(C1=CC=CC=C1F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


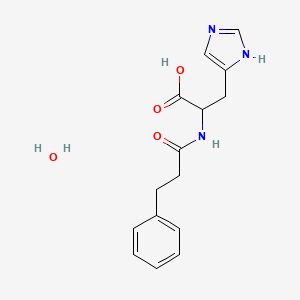

![N-(Propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide](/img/structure/B13227160.png)
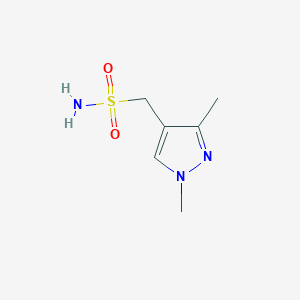
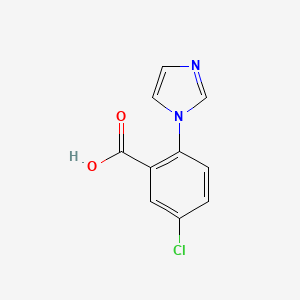
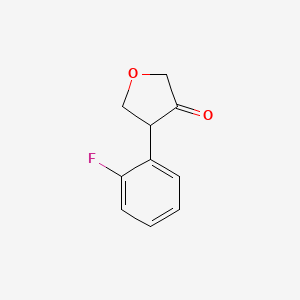
![3-[4-(2-methylpropyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]propan-1-amine](/img/structure/B13227184.png)
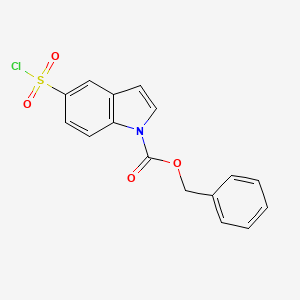
![4'-Ethyl-3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]](/img/structure/B13227192.png)

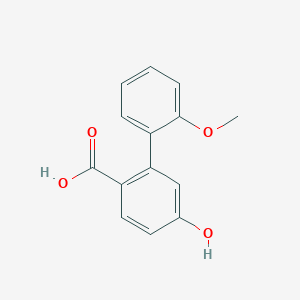
![2-[2-Chloro-1-(propan-2-yl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13227213.png)
